molecular formula C16H19ClN4O3S B2739122 2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide CAS No. 923165-32-6

2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide

Cat. No. B2739122
M. Wt: 382.86
InChI Key: SWODFFPYLSPNBJ-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives have been found in many important synthetic drug molecules and have a wide range of biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, imidazole derivatives are crystalline and aromatic in nature .

Scientific Research Applications

Antibacterial Applications

Research has demonstrated that derivatives similar to the chemical compound have been synthesized and evaluated for their antibacterial activity. Shah et al. (2001) found that certain imidazolinone derivatives, which share structural similarities with the compound, exhibited moderate to good activity against both gram-positive and gram-negative bacteria, underscoring their potential as antibacterial agents (Shah, Desai, Awasthi, & Saxena, 2001). Similarly, Desai et al. (2008) synthesized and evaluated the antibacterial activity of 4-oxo-thiazolidines and 2-oxo-azetidines, indicating positive contributions from substituents increasing hydrophobicity or steric bulk, suggesting a framework for developing effective antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Synthetic Routes and Modifications

Boland et al. (2002) reported a novel procedure for preparing enantiopure 2-imidazolines, providing a foundation for the synthesis of compounds with specific stereochemical configurations, potentially including derivatives of the compound (Boland, Casey, Hynes, Matthews, & Smyth, 2002). This methodological innovation is crucial for generating compounds with tailored biological activities.

properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3S/c1-2-18-14(23)8-21-13(9-22)7-19-16(21)25-10-15(24)20-12-5-3-11(17)4-6-12/h3-7,22H,2,8-10H2,1H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWODFFPYLSPNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide

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